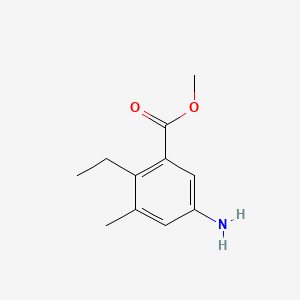
Thiomuscimol-15N,d2 Hydrochloride
Vue d'ensemble
Description
Thiomuscimol-15N,d2 Hydrochloride is a biochemical used for proteomics research . It is the labelled hydrochloride form of Thiomuscimol . The molecular formula is C4H4D2N(15N)OS•HCl and the molecular weight is 169.63 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C4H4D2N(15N)OS•HCl . The InChI representation isInChI=1S/C4H6N2OS.ClH/c5-2-3-1-4 (7)6-8-3;/h1H,2,5H2, (H,6,7);1H/i2D2,5+1; . Physical And Chemical Properties Analysis
This compound appears as a crystalline solid . It has a molecular weight of 169.63 . The melting point is 140°C (dec) .Applications De Recherche Scientifique
Photoaffinity Label for GABAA Receptors
Thiomuscimol is identified as a potential photoaffinity label for brain GABAA receptors. It inhibits [3H]muscimol binding to these receptors and can irreversibly decrease high-affinity [3H]muscimol binding sites upon UV radiation exposure. This makes thiomuscimol a valuable tool for the identification and purification of GABA binding sites within the GABAA receptor complex (Nielsen et al., 1995).
Synthesis of GABA-A Antagonists
Muscimol and thiomuscimol derivatives, including those with the amino function delocalized in an amidinic system, have shown potent binding properties for GABA-A receptors. These derivatives act as convulsants and align well with the pharmacophore model proposed for GABA-A antagonists, indicating their potential in neuropharmacological research (Melikian et al., 1992).
Agonist Photoaffinity Label for GABA A Receptors
The synthesis of tritium-labelled thiomuscimol as a high-affinity agonist photoaffinity label for GABA A receptors is detailed. This synthesis pathway and binding assays confirm thiomuscimol's role in binding to rat forebrain membranes, indicating its utility in studying GABA A receptor sites (Frølund et al., 1995).
Thiolated Polymers (Thiomers) in Drug Delivery
Thiomers, thiolated polymers, have emerged as a significant tool in drug delivery, particularly for oral administration of hydrophilic macromolecular drugs. Thiomers improve the mucoadhesive properties and stability of drug delivery systems, thus enhancing the bioavailability and efficacy of various drugs (Bernkop‐Schnürch et al., 2004).
Isotopic Studies and Labeling
Research on 15N stable isotope variations, including thiomuscimol, is expanding across various scientific fields. Atmospheric nitrogen, as a standard for 15N measurements, is relevant for understanding the isotopic composition and applications in biogeochemistry, metabolic studies, and other areas (Mariotti, 1983).
Deuterium Labeling of GABA Agonist Thiomuscimol
The synthesis of deuterium-labelled thiomuscimol, via catalytic deuteration, highlights its application in advanced chemical labeling techniques. This provides insight into the molecular structure and potential pharmacological applications (Jacobsen & Krogsgaard‐Larsen, 1984).
Thiomers in Macromolecular Drug Delivery
Thiolated polymers (thiomers) offer promising strategies for macromolecular drug delivery, especially in treating disorders like cancer and cardiovascular diseases. Their multifunctional properties, including mucoadhesion and enzyme inhibition, highlight their potential in enhancing the efficacy of drug delivery systems (Laffleur & Bernkop‐Schnürch, 2012).
Mécanisme D'action
Target of Action
Thiomuscimol-15N,d2 Hydrochloride is a structural analog of GABA . Its primary target is the GABAA receptor , a type of neurotransmitter receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA) . GABAA receptors play a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
This compound acts as an agonist at the GABAA receptor . This means it binds to the receptor and activates it, mimicking the action of GABA. The activation of GABAA receptors typically results in hyperpolarization of neurons, making them less likely to fire. This leads to an overall inhibitory effect on neural activity .
Biochemical Pathways
The action of this compound primarily affects the GABAergic pathway . By activating GABAA receptors, it enhances the inhibitory effect of GABA in the central nervous system. This can lead to various downstream effects, including sedation, anxiolysis, and muscle relaxation .
Result of Action
The activation of GABAA receptors by this compound can lead to a range of molecular and cellular effects. At the molecular level, it increases chloride ion conductance, leading to hyperpolarization of the neuron . At the cellular level, this can result in reduced neuronal excitability and decreased transmission of nerve signals .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances that also act on GABAA receptors could potentially alter its effects. Additionally, factors such as pH and temperature could potentially affect its stability .
Safety and Hazards
Propriétés
IUPAC Name |
5-[azanyl(dideuterio)methyl]-1,2-thiazol-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS.ClH/c5-2-3-1-4(7)6-8-3;/h1H,2,5H2,(H,6,7);1H/i2D2,5+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDUUKGGXITKKB-NCNFAYJMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SNC1=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC(=O)NS1)[15NH2].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858475 | |
| Record name | 5-[(~15~N)Amino(~2~H_2_)methyl]-1,2-thiazol-3(2H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1346603-53-9 | |
| Record name | 5-[(~15~N)Amino(~2~H_2_)methyl]-1,2-thiazol-3(2H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




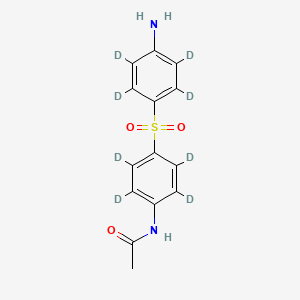
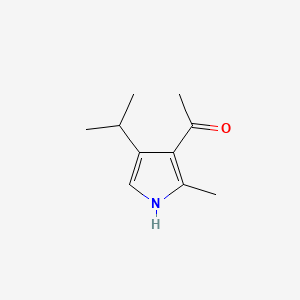


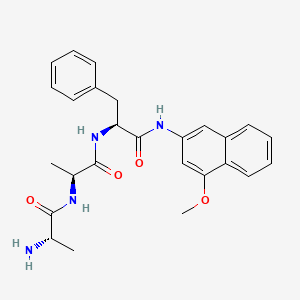
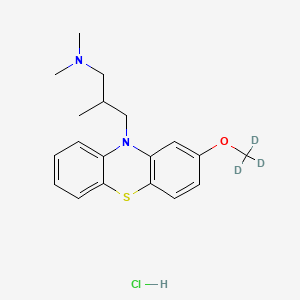
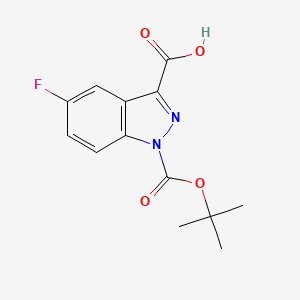

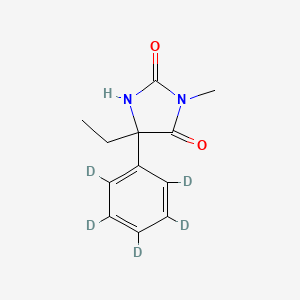

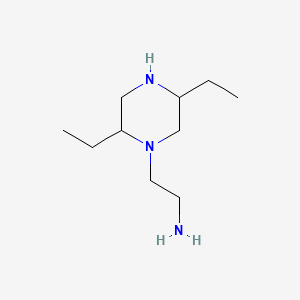
![2-[2-(N-Boc-amino)propionyl]heptanedioic Acid 7-Ethyl Ester 1-Methyl Ester](/img/structure/B563192.png)
